
Sodium tetrafluoroboranium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tetrafluoroborate is an inorganic compound with the chemical formula NaBF₄. It is a salt that forms colorless or white water-soluble rhombic crystals. This compound is highly soluble in water but less soluble in organic solvents . Sodium tetrafluoroborate is commonly used in various industrial applications, including as a flux in brazing and in the production of boron trifluoride .
Vorbereitungsmethoden
Sodium tetrafluoroborate can be synthesized through several methods:
Neutralization of Tetrafluoroboric Acid: This method involves neutralizing tetrafluoroboric acid (HBF₄) with sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). The reactions are as follows:
Reaction of Boric Acid and Hydrofluoric Acid: Another method involves reacting boric acid (H₃BO₃), hydrofluoric acid (HF), and sodium carbonate. The reaction is:
Analyse Chemischer Reaktionen
Sodium tetrafluoroborate undergoes several types of chemical reactions:
Decomposition: Upon heating to its melting point, sodium tetrafluoroborate decomposes to sodium fluoride (NaF) and boron trifluoride (BF₃):
Substitution Reactions: Sodium tetrafluoroborate can be used as a source of the tetrafluoroborate anion (BF₄⁻) in organic chemistry for the preparation of salts.
Wissenschaftliche Forschungsanwendungen
Sodium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of ionic liquids, where tetrafluoroborate is the anion.
Biology and Medicine: Sodium tetrafluoroborate is used in the synthesis of fluoro-nucleic acids and fluoroheterocyclic compounds.
Industry: It is used in some fluxes for brazing and in the production of boron trifluoride.
Wirkmechanismus
The mechanism by which sodium tetrafluoroborate exerts its effects is primarily through the release of the tetrafluoroborate anion (BF₄⁻). This anion is weakly coordinating and is often used to stabilize cationic species in various chemical reactions . The tetrafluoroborate anion is less nucleophilic and basic compared to other anions, making it an inert and stable component in many reactions .
Vergleich Mit ähnlichen Verbindungen
Sodium tetrafluoroborate can be compared with other similar compounds such as:
Hexafluorophosphate (PF₆⁻): This anion is even more stable towards hydrolysis and other chemical reactions compared to tetrafluoroborate.
Hexafluoroantimonate (SbF₆⁻): Similar to hexafluorophosphate, this anion is also more stable and tends to be more lipophilic.
Perchlorate (ClO₄⁻): While perchlorate is used in similar ways in the laboratory, it forms potentially explosive derivatives with organic compounds, making tetrafluoroborate a safer alternative.
Sodium tetrafluoroborate stands out due to its balance of stability and reactivity, making it a versatile compound in various chemical applications.
Eigenschaften
Molekularformel |
BF4Na+2 |
|---|---|
Molekulargewicht |
109.80 g/mol |
IUPAC-Name |
sodium;tetrafluoroboranium |
InChI |
InChI=1S/BF4.Na/c2-1(3,4)5;/q2*+1 |
InChI-Schlüssel |
UZFXDDQZTCRWHT-UHFFFAOYSA-N |
Kanonische SMILES |
[B+](F)(F)(F)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


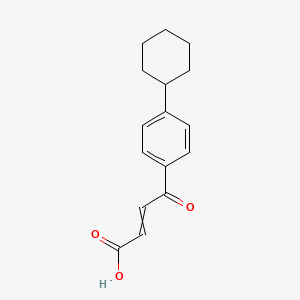

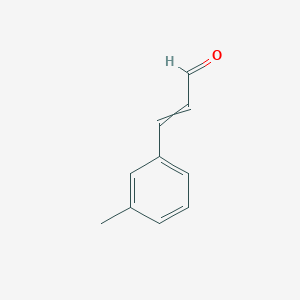
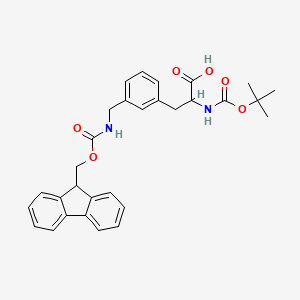
![(2R,4S)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12511559.png)
![10-Dodecyl-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12511562.png)
![(1AR,3S,4S,9S,15bR)-3,4,12-trihydroxy-14-methoxy-9-methyl-3,4,8,9-tetrahydro-1aH-benzo[c]oxireno[2,3-e][1]oxacyclotetradecine-5,11(2H,15bH)-dione](/img/structure/B12511570.png)

![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid](/img/structure/B12511580.png)
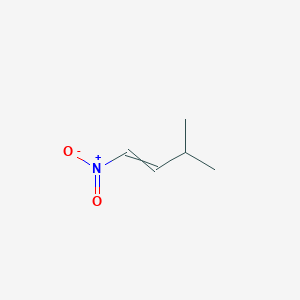
![2-[3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid](/img/structure/B12511592.png)
![13-Hydroxy-10-[1-(4-methoxyphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12511596.png)
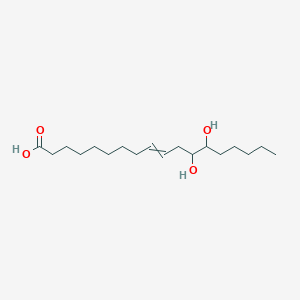
![N-(9-{3,4-dihydroxy-5-[1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl]oxolan-2-yl}-6-oxo-1H-purin-2-yl)-2-methylpropanamide](/img/structure/B12511602.png)
